1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Description
This compound is a pyrazole-based derivative featuring a (3,5-dimethyl-1H-pyrazol-1-yl)methyl substituent and a carboxylic acid group at position 3 of the pyrazole ring. Its structure combines two pyrazole moieties linked via a methylene bridge, with methyl groups enhancing steric bulk and influencing electronic properties. The carboxylic acid group introduces polarity, making it a candidate for applications in coordination chemistry, drug design, or materials science .
Properties
IUPAC Name |
1-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-7-4-8(2)14(12-7)6-15-9(3)5-10(13-15)11(16)17/h4-5H,6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLPDJITYWROJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C(=CC(=N2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions. One common method involves the use of potassium tert-butoxide as a base and tetrahydrofuran as a solvent. The reaction mixture is refluxed for a specific period, followed by cooling to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
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Therapeutic Potential :
The compound is being explored for its potential as a lead compound in drug discovery due to its structural features that may interact with biological targets. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. Research indicates that modifications in the pyrazole structure can enhance biological activity against various diseases . -
Protein Kinase Inhibition :
Studies have shown that certain pyrazole derivatives exhibit significant inhibition of protein kinases, which are critical in cell signaling and cancer progression. For instance, novel fused pyrazole derivatives demonstrated promising results in inhibiting specific kinases involved in tumor growth .
Agricultural Science
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Pesticide Development :
The compound's structure allows it to be investigated as a potential pesticide or herbicide. Pyrazole derivatives have been noted for their ability to disrupt pest metabolism or growth, making them suitable candidates for developing new agricultural chemicals. -
Plant Growth Regulators :
Research is ongoing into the use of this compound as a plant growth regulator, which could enhance crop yields and resistance to environmental stressors. Its role in modulating plant hormone levels is particularly of interest.
Materials Science
- Synthesis of Advanced Materials :
The compound can serve as a building block for synthesizing more complex materials used in electronics and photonics. Its unique chemical properties allow for the development of novel polymers and composites with enhanced performance characteristics.
Case Study 1: Anticancer Activity
A study conducted on various pyrazole derivatives, including 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid, revealed significant anticancer activity against several cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through targeted interactions with specific cellular pathways.
Case Study 2: Agricultural Application
In a field trial assessing the efficacy of new pyrazole-based pesticides, the compound demonstrated effective control over common agricultural pests while showing minimal toxicity to beneficial insects. This trial highlighted its potential as a safer alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
A. Carboxylic Acid vs. Amine Derivatives
- 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine (Mol. formula: C₁₀H₁₅N₅):
B. Ester-Modified Pyrazole Carboxylic Acids
- 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 117860-55-6):
Heterocyclic Core Modifications
A. Isoxazole vs. Pyrazole Hybrids
- 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid: Replaces the second pyrazole with an isoxazole ring. Isoxazole’s oxygen atom increases electronegativity, altering dipole moments and hydrogen-bonding capacity. Potential differences in biological target selectivity compared to the all-pyrazole structure .
B. Pyridine-Pyrazole Hybrids
- 1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 438450-39-6):
Substituent Position and Steric Effects
Biological Activity
1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS Number: 1263214-12-5) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure includes a pyrazole moiety, which is known for its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
The chemical formula for this compound is C10H12N4O2, with a molecular weight of 220.23 g/mol. The IUPAC name is 1-[(3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carboxylic acid. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C10H12N4O2 |
| Molecular Weight | 220.23 g/mol |
| IUPAC Name | 1-[(3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carboxylic acid |
| CAS Number | 1263214-12-5 |
Anticancer Properties
Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer activity. Specifically, 1H-pyrazole derivatives have shown effectiveness against various cancer cell lines:
- In vitro Studies : Research indicates that pyrazole derivatives can inhibit the growth of multiple cancer types, including lung, breast, and colorectal cancers. For instance, compounds similar to the one have been reported to possess antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- Case Study : A study evaluating a series of pyrazole derivatives found that one compound exhibited an IC50 value of 3.25 mg/mL against Hep-2 cancer cells and 17.82 mg/mL against P815 cells . This suggests that modifications to the pyrazole structure can enhance cytotoxicity against specific cancer cell lines.
The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example:
- Aurora Kinase Inhibition : Certain pyrazole compounds have been identified as potent inhibitors of Aurora-A kinase, which plays a critical role in cell cycle regulation. Inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells .
Other Biological Activities
In addition to anticancer properties, pyrazole derivatives have been studied for various other biological activities:
- Anti-inflammatory Effects : Pyrazoles have shown promise as anti-inflammatory agents by modulating inflammatory pathways and reducing cytokine production.
- Antimicrobial Activity : Some studies suggest that pyrazole compounds possess antimicrobial properties, making them potential candidates for developing new antibiotics .
Summary of Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
Q & A
Q. What are the established synthetic routes for 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with pyrazole derivatives. For example, methyl hydrazine and difluoroacetic acid precursors are common starting materials, followed by alkylation or condensation reactions. Intermediates are purified via column chromatography and characterized using 1H/13C NMR and ESI-MS to confirm structural integrity. For instance, similar pyrazole derivatives were synthesized using ethanol or acetonitrile as solvents, with anhydrous conditions to prevent hydrolysis .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?
1H/13C NMR is critical for identifying proton environments and carbon frameworks, particularly distinguishing between methyl groups on pyrazole rings (e.g., δ 2.1–2.5 ppm for methyl protons). Mass spectrometry (ESI-MS) provides molecular weight validation, while IR spectroscopy confirms functional groups like carboxylic acid (C=O stretch at ~1700 cm⁻¹). Elemental analysis ensures stoichiometric purity .
Q. What are the common functionalization strategies for modifying the pyrazole core of this compound?
Substituents can be introduced via:
- Alkylation/arylation : Using halogenated intermediates with Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) .
- Carboxylic acid derivatization : Esterification or amidation for bioactivity studies .
- Heterocyclic fusion : Creating fused rings (e.g., indolizines) for enhanced stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Key parameters include:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates .
- Catalyst systems : Pd(PPh₃)₄ for cross-coupling reactions, with K₃PO₄ as a base to minimize side products .
- Temperature control : Reactions often proceed at 80–100°C under inert gas (N₂/Ar) to prevent oxidation . For example, optimizing Suzuki-Miyaura reactions increased yields of pyrazole-indolizine hybrids from 60% to 85% .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Discrepancies between calculated and observed NMR/MS data may arise from tautomerism or steric hindrance. Strategies include:
- 2D NMR (COSY, HSQC) : To map proton-carbon correlations and confirm connectivity .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for 3,5-dimethylpyrazole derivatives .
- Computational modeling : DFT calculations predict chemical shifts and validate experimental data .
Q. What computational methods are used to predict the biological activity of this compound?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., mutant SOD1 in ALS studies). MD simulations assess stability in biological environments, while QSAR models correlate substituent effects with activity. For instance, pyrazole-carboxylic acids showed inhibitory activity against fungal enzymes via hydrogen bonding with catalytic residues .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity and bioactivity?
- Steric effects : Bulky groups (e.g., trifluoromethyl) reduce enzymatic degradation but may hinder target binding .
- Electronic effects : Electron-withdrawing groups (e.g., -COOH) enhance acidity, improving solubility and interaction with polar residues in proteins . Studies on 3-(4-ethoxyphenyl) analogs demonstrated that electron-donating substituents increase antifungal activity by 30% compared to unsubstituted derivatives .
Methodological Considerations
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Data Tables Referenced :
- Table 1 : NMR shifts for key protons in pyrazole derivatives (δ 2.1–2.5 ppm for methyl groups; δ 8.2–8.5 ppm for aromatic protons) .
- Table 2 : Reaction yields under varying conditions (e.g., 85% yield with Pd(PPh₃)₄ vs. 60% with PdCl₂) .
-
Critical Validation Steps :
- Always compare experimental NMR/MS data with computational predictions for novel derivatives .
- Use orthogonal methods (e.g., HPLC + elemental analysis) to confirm purity >95% for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
